molecular formula C6H7N3 B13098279 2,3-Dihydroimidazo[1,2-a]pyrimidine

2,3-Dihydroimidazo[1,2-a]pyrimidine

Cat. No.: B13098279
M. Wt: 121.14 g/mol
InChI Key: RBOXDVARGKZQAZ-UHFFFAOYSA-N
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Description

2,3-Dihydroimidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant attention in the field of organic chemistry due to its unique structure and versatile reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroimidazo[1,2-a]pyrimidine can be achieved through several methods. One common approach involves the reaction of 2-aminopyrimidine with 1,2-dibromoethane or ethylene chloro(bromo)hydrin. The intermediate 1-β-hydroxyethyl-2-imino-1,2-dihydropyrimidine is then treated with thionyl chloride, followed by cyclization in the presence of sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyrimidine scaffold.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the imidazo[1,2-a]pyrimidine core.

Scientific Research Applications

2,3-Dihydroimidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dihydroimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. For instance, when used as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The pathways involved can include inhibition of signaling pathways like the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell proliferation and survival .

Comparison with Similar Compounds

2,3-Dihydroimidazo[1,2-a]pyrimidine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ring structure, which provides distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C6H7N3

Molecular Weight

121.14 g/mol

IUPAC Name

2,3-dihydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C6H7N3/c1-2-7-6-8-3-5-9(6)4-1/h1-2,4H,3,5H2

InChI Key

RBOXDVARGKZQAZ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=CC=NC2=N1

Origin of Product

United States

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